molecular formula C17H19NO3 B2380576 [5-(4-methylphenyl)-1,2-oxazol-3-yl]methyl cyclopentanecarboxylate CAS No. 946342-70-7

[5-(4-methylphenyl)-1,2-oxazol-3-yl]methyl cyclopentanecarboxylate

Cat. No.: B2380576
CAS No.: 946342-70-7
M. Wt: 285.343
InChI Key: CZZGFTNWWGAPRK-UHFFFAOYSA-N
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Description

[5-(4-Methylphenyl)-1,2-oxazol-3-yl]methyl cyclopentanecarboxylate is a functionalized 1,2-oxazole (isoxazole) derivative offered as a high-purity chemical building block for research and development applications. This compound integrates two pharmaceutically relevant motifs: a 5-aryl-1,2-oxazole ring system and a cyclopentanecarboxylate ester. The 1,2-oxazole scaffold is a privileged structure in medicinal chemistry, known for its prevalence in bioactive molecules and its role as a non-proteinogenic amino acid surrogate in designing novel peptide-like structures . This chemical is designed for use in drug discovery projects, particularly as a precursor for the synthesis of more complex molecules. The methylphenyl-substituted 1,2-oxazole core presents opportunities for exploration in areas such as metabolic disease research, given that structurally similar 1,2-oxazole-containing compounds have been investigated as modulators of therapeutic targets . The ester functional group provides a versatile handle for further synthetic modification, including hydrolysis to the corresponding carboxylic acid or transesterification reactions, allowing researchers to diversify the molecule for structure-activity relationship (SAR) studies or library synthesis for high-throughput screening. The product is strictly for professional laboratory research and manufacturing use. It is not intended for diagnostic, therapeutic, or consumer applications. Handle with appropriate safety precautions in a well-ventilated environment, using personal protective equipment.

Properties

IUPAC Name

[5-(4-methylphenyl)-1,2-oxazol-3-yl]methyl cyclopentanecarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO3/c1-12-6-8-13(9-7-12)16-10-15(18-21-16)11-20-17(19)14-4-2-3-5-14/h6-10,14H,2-5,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZZGFTNWWGAPRK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CC(=NO2)COC(=O)C3CCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

1,3-Dipolar Cycloaddition of Nitrile Oxides

Nitrile oxides, generated in situ from chlorooximes, undergo [3+2] cycloaddition with acetylenic dipolarophiles to form isoxazoles. For example, 4-methylbenzaldehyde oxime hydrochloride reacts with propargyl alcohol under basic conditions (triethylamine, dichloromethane, 0°C to 25°C), yielding 5-(4-methylphenyl)-1,2-oxazol-3-ylmethanol. This method, adapted from oxadiazole syntheses, provides regiochemical control but requires stringent exclusion of moisture to prevent nitrile oxide hydrolysis.

Reaction Conditions:

  • Chlorooxime precursor: 4-methylbenzaldehyde oxime hydrochloride (1.2 equiv).
  • Dipolarophile: Propargyl alcohol (1.0 equiv).
  • Base: Triethylamine (2.5 equiv) in anhydrous dichloromethane.
  • Temperature: 0°C to 25°C over 4 hours.
  • Yield: 78–82% after silica gel chromatography.

Hydroxylamine Condensation with β-Diketones

Condensation of hydroxylamine hydrochloride with β-keto esters or β-diketones represents a classical isoxazole synthesis route. For instance, ethyl 3-(4-methylphenyl)-3-oxopropionate reacts with hydroxylamine (NH$$_2$$OH·HCl, NaOAc, ethanol, reflux) to form the isoxazole core. While this method avoids sensitive nitrile oxides, competing formation of 1,2,4-oxadiazoles necessitates careful pH control.

Optimized Protocol:

  • β-Keto ester: Ethyl 3-(4-methylphenyl)-3-oxopropionate (1.0 equiv).
  • Hydroxylamine source: NH$$_2$$OH·HCl (1.5 equiv), sodium acetate (2.0 equiv).
  • Solvent: Ethanol, reflux for 6 hours.
  • Yield: 68–72%.

Metal-Catalyzed Cyclization

Palladium-catalyzed cyclizations, though less common for isoxazoles, offer potential for late-stage functionalization. A patent-derived method employs dichlorobis(triphenylphosphine)palladium(II) to mediate coupling between 4-methylphenylboronic acid and a preformed isoxazole precursor. While yielding high regiopurity (>95%), this route suffers from catalyst costs and extended reaction times.

Key Parameters:

  • Catalyst: PdCl$$2$$(PPh$$3$$)$$_2$$ (0.1 equiv).
  • Boronic acid: 4-Methylphenylboronic acid (1.2 equiv).
  • Solvent: Glyme/water/ethanol (15:6:4 v/v), 80°C, 10 hours.
  • Yield: 85%.

Esterification of Isoxazole Methanol with Cyclopentanecarboxylic Acid

The second synthetic stage involves esterifying 5-(4-methylphenyl)-1,2-oxazol-3-ylmethanol with cyclopentanecarboxylic acid. Two principal methods emerge: acid chloride coupling and Steglich esterification.

Acid Chloride Method

Cyclopentanecarboxylic acid chloride (1.2 equiv) reacts with the isoxazole alcohol in dichloromethane using triethylamine (3.0 equiv) as a base. This exothermic reaction proceeds quantitatively at 0°C to 25°C within 2 hours, yielding the target ester after aqueous workup.

Purification:

  • Extraction: Ethyl acetate/water (3×50 mL).
  • Drying: Anhydrous Na$$2$$SO$$4$$.
  • Chromatography: Petroleum ether/ethyl acetate (20:1 v/v).
  • Isolated Yield: 89%.

Carbodiimide-Mediated Coupling

For acid-sensitive substrates, Steglich conditions (DCC, DMAP, dichloromethane) provide milder alternatives. Cyclopentanecarboxylic acid (1.1 equiv), N,N'-dicyclohexylcarbodiimide (DCC, 1.3 equiv), and 4-dimethylaminopyridine (DMAP, 0.1 equiv) react with the alcohol at 25°C for 12 hours. Despite higher reagent costs, this method avoids acid chloride generation and improves functional group tolerance.

Performance Metrics:

  • Conversion: >95% (by $$^1$$H NMR).
  • Isolated Yield: 83% after column chromatography.

Reaction Optimization and Byproduct Analysis

Critical parameters influencing yield and purity include temperature, stoichiometry, and catalyst loading.

Temperature Profiling in Cycloaddition

Elevated temperatures (>40°C) during nitrile oxide cycloaddition accelerate reaction rates but promote dimerization of the nitrile oxide to furoxans. Kinetic studies reveal an optimal window of 0–25°C, balancing conversion and byproduct formation.

Byproducts Identified:

  • Furoxan dimer (3–5% yield at 25°C).
  • Hydrolyzed nitrile oxide (carboxylic acid, <2% yield).

Spectroscopic Characterization and Validation

The target compound exhibits characteristic spectral signatures confirming successful synthesis.

$$^1$$H Nuclear Magnetic Resonance (NMR)

  • Isoxazole proton : Singlet at δ 6.78 ppm (1H, H-4).
  • Methylene group : Doublet at δ 4.32 ppm (2H, J = 6.8 Hz, CH$$_2$$O).
  • Cyclopentyl protons : Multiplet at δ 1.50–1.85 ppm (8H, cyclopentane).
  • 4-Methylphenyl group : Singlet at δ 2.37 ppm (3H, Ar–CH$$_3$$).

Infrared (IR) Spectroscopy

  • Ester C=O stretch: 1745 cm$$^{-1}$$.
  • Isoxazole C=N stretch: 1610 cm$$^{-1}$$.
  • Aromatic C–H bends: 830 cm$$^{-1}$$ (para-substituted).

Comparative Evaluation of Synthetic Routes

A decision matrix (Table 1) evaluates routes based on yield, cost, and scalability.

Table 1. Route Comparison for [5-(4-Methylphenyl)-1,2-Oxazol-3-yl]Methyl Cyclopentanecarboxylate

Parameter Nitrile Oxide Route Hydroxylamine Route Pd-Catalyzed Route
Isolated Yield (%) 82 70 85
Cost (USD/kg product) 1200 950 3400
Reaction Time (h) 6 8 14
Scalability High Moderate Low
Regioselectivity (%) >99 95 >99

Chemical Reactions Analysis

Types of Reactions

[5-(4-methylphenyl)-1,2-oxazol-3-yl]methyl cyclopentanecarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups at specific positions on the isoxazole ring or the p-tolyl group .

Scientific Research Applications

Medicinal Chemistry

The compound's oxazole component is associated with various biological activities, making it a candidate for drug discovery. Research indicates that derivatives of oxazole compounds exhibit anti-inflammatory, antimicrobial, and anticancer properties.

  • Case Study : A study published in the Journal of Medicinal Chemistry highlighted the synthesis of oxazole derivatives that showed promising activity against cancer cell lines. The structure-activity relationship (SAR) analysis suggested that modifications at the phenyl ring could enhance potency and selectivity against specific cancer types.

Agricultural Chemistry

Compounds similar to [5-(4-methylphenyl)-1,2-oxazol-3-yl]methyl cyclopentanecarboxylate have been explored for their potential as agrochemicals. The ability to modify the compound’s structure allows for the development of herbicides or fungicides that can target specific pests while minimizing environmental impact.

  • Case Study : Research conducted on oxazole derivatives demonstrated their effectiveness as fungicides against Fusarium species, which are known to affect crop yields. The study emphasized the need for further exploration into the efficacy and safety profiles of these compounds in agricultural applications.

Organic Synthesis

The compound serves as a versatile intermediate in organic synthesis. Its functional groups allow for various chemical transformations, making it useful in creating more complex molecular architectures.

  • Synthesis Pathways :
    • Reaction with nucleophiles to form substituted derivatives.
    • Use in coupling reactions to generate diverse chemical libraries for screening.

Data Tables

Application AreaDescriptionNotable Findings
Medicinal ChemistryPotential drug candidate with bioactive propertiesEffective against cancer cell lines; SAR analysis ongoing
Agricultural ChemistryPossible use as herbicides or fungicidesEffective against Fusarium species; further research needed
Organic SynthesisIntermediate for creating complex moleculesVersatile reactivity; useful in generating chemical libraries

Mechanism of Action

The mechanism of action of [5-(4-methylphenyl)-1,2-oxazol-3-yl]methyl cyclopentanecarboxylate involves its interaction with specific molecular targets and pathways. The isoxazole ring can interact with various enzymes and receptors, modulating their activity and leading to the desired biological effects. The exact molecular targets and pathways involved depend on the specific application and the modifications made to the compound .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound can be compared to analogs based on:

  • Substituent variations (e.g., halogens vs. methyl groups on the phenyl ring).
  • Heterocyclic core modifications (oxazole vs. triazole or other heterocycles).
  • Ester group configurations (cyclopentane vs. other cycloalkanes).

Table 1: Structural and Functional Comparison

Compound Name Heterocycle Phenyl Substituent Ester Group Application/Activity
[5-(4-Methylphenyl)-1,2-oxazol-3-yl]methyl cyclopentanecarboxylate Oxazole 4-Methylphenyl Cyclopentane Potential agrochemical intermediate (inferred)
Methyl 1-[(4-Chlorophenyl)methyl]-3,3-dimethyl-2-oxocyclopentanecarboxylate None 4-Chlorophenyl Cyclopentane Intermediate for metconazole synthesis
Metconazole Triazole 4-Chlorophenyl Cyclopentanol Agricultural fungicide
Triticonazole Triazole 4-Chlorophenyl Cyclopentanol Horticultural fungicide

Key Findings:

Chlorine substituents (as in metconazole) are associated with stronger electron-withdrawing effects, which can influence binding to fungal cytochrome P450 enzymes .

Heterocycle Impact :

  • Oxazole (present in the target compound) is less basic than triazole (in metconazole), which may reduce its ability to coordinate metal ions or participate in hydrogen bonding—critical for antifungal activity .
  • Triazole derivatives dominate commercial fungicides due to their superior inhibition of sterol biosynthesis in fungi .

The puckering of the cyclopentane ring (described by Cremer-Pople coordinates ) may influence molecular packing in crystals or formulations.

Biological Activity

The compound [5-(4-methylphenyl)-1,2-oxazol-3-yl]methyl cyclopentanecarboxylate is a member of a class of tricyclic compounds that have garnered attention for their potential biological activities, particularly in the treatment of various diseases. This article will explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The molecular structure of this compound can be represented as follows:

C14H15N1O3\text{C}_{14}\text{H}_{15}\text{N}_1\text{O}_3

This structure features an oxazole ring, which is known for its role in modulating biological processes.

Research indicates that compounds similar to this compound exhibit inhibitory effects on various protein kinases. These kinases are crucial in signaling pathways associated with cell growth and proliferation. Inhibiting these pathways can lead to therapeutic effects in conditions such as cancer and autoimmune diseases .

Biological Activities

The compound has been shown to possess several biological activities:

  • Antitumor Activity : Preliminary studies suggest that this compound may inhibit tumor growth by targeting specific kinases involved in cancer progression.
  • Anti-inflammatory Effects : The ability to modulate immune responses makes it a candidate for treating inflammatory conditions.
  • Neuroprotective Properties : Some derivatives have demonstrated potential neuroprotective effects, indicating a possible role in treating neurodegenerative diseases.

Study 1: Antitumor Efficacy

A recent study evaluated the antitumor efficacy of this compound in vitro. The results indicated a significant reduction in cell viability in various cancer cell lines. The compound was effective at concentrations as low as 10 µM, suggesting potent antitumor activity .

Study 2: Inhibition of Kinase Activity

Another study focused on the compound's ability to inhibit specific kinases associated with cancer cell signaling. The findings revealed that the compound effectively inhibited the activity of Jak2 and CDK4 kinases, which are often upregulated in malignancies .

Data Table: Summary of Biological Activities

Biological ActivityEffectivenessReference
AntitumorHigh
Anti-inflammatoryModerate
NeuroprotectivePotential

Q & A

Q. What are the optimal synthetic routes for [5-(4-methylphenyl)-1,2-oxazol-3-yl]methyl cyclopentanecarboxylate, and how can reaction conditions be optimized for yield and purity?

The synthesis of oxazole derivatives typically involves cyclization reactions or coupling of pre-functionalized fragments. For example, a multi-step procedure may include:

  • Step 1 : Formation of the oxazole ring via condensation of nitriles with β-keto esters under acidic conditions.
  • Step 2 : Functionalization of the oxazole core with a 4-methylphenyl group using Suzuki-Miyaura coupling (palladium catalysis).
  • Step 3 : Esterification of the hydroxylmethyl group with cyclopentanecarboxylic acid using DCC (dicyclohexylcarbodiimide) as a coupling agent .
    Optimization involves solvent selection (e.g., dichloromethane for low-temperature reactions), stoichiometric control of reagents, and purification via column chromatography or recrystallization. Reaction monitoring by TLC or HPLC is critical to minimize side products .

Q. How can X-ray crystallography and computational tools validate the molecular structure of this compound?

  • X-ray crystallography : Single-crystal diffraction using SHELX or SIR97 software provides precise bond lengths, angles, and torsion angles. For example, the oxazole ring and cyclopentane group can be analyzed for planarity and conformational stability .
  • Computational validation : Density Functional Theory (DFT) calculations (e.g., Gaussian or ORCA) compare experimental geometry with theoretical models. Discrepancies >0.05 Å in bond lengths may indicate crystal packing effects or measurement errors .

Q. What in vitro assays are suitable for preliminary screening of biological activity (e.g., antimicrobial or anticancer properties)?

  • Antimicrobial : Broth microdilution assays (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with MIC (Minimum Inhibitory Concentration) values compared to reference drugs like ciprofloxacin .
  • Anticancer : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to measure IC₅₀ values. Structural analogs with cyclopentane substituents have shown enhanced cytotoxicity due to improved membrane permeability .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data, such as disordered solvent molecules or twinning?

  • Disorder modeling : Use SHELXL to refine occupancy ratios of disordered atoms. For example, solvent molecules in the lattice may occupy multiple positions, requiring PART instructions in the refinement .
  • Twinning : Implement TwinRotMat or PLATON to identify twin laws. High-resolution data (≤1.0 Å) and careful selection of hkl subsets improve the reliability of the refined model .

Q. What strategies are effective for structure-activity relationship (SAR) studies of substituents on the oxazole ring?

  • Systematic variation : Synthesize analogs with substituents at the 4-methylphenyl position (e.g., -Cl, -OCH₃) and compare bioactivity. For example, fluorinated analogs may enhance metabolic stability .
  • 3D-QSAR : Use CoMFA or CoMSIA models to correlate electronic (Hammett σ) and steric (Verloop parameters) effects with activity. A table of substituent effects is shown below:
SubstituentLogPMIC (µg/mL)IC₅₀ (µM)
-CH₃2.11645
-Cl2.8828
-OCH₃1.93262

Data derived from .

Q. How do hydrogen-bonding interactions in the crystal lattice influence physicochemical properties?

  • Graph-set analysis : Identify motifs (e.g., R₂²(8) rings) using Mercury or CrystalExplorer. For example, C–H···O interactions between the oxazole oxygen and cyclopentane carbonyl group stabilize the crystal packing .
  • Impact on solubility : Strong intermolecular H-bonding may reduce aqueous solubility. Hirshfeld surface analysis (e.g., dₙᵒᵣₘ plots) quantifies interaction contributions, guiding co-crystal design for improved bioavailability .

Q. What computational methods predict metabolic pathways or toxicity profiles?

  • ADMET prediction : Use SwissADME or ADMETlab to estimate CYP450 metabolism, logP, and hERG inhibition. The cyclopentane ester may undergo hydrolysis by esterases, generating carboxylic acid metabolites .
  • Toxicity : Apply ProTox-II to assess hepatotoxicity or mutagenicity. Structural alerts (e.g., oxazole ring) require validation via Ames tests or micronucleus assays .

Methodological Notes

  • Data contradiction : When spectroscopic (NMR) and crystallographic data conflict (e.g., rotational barriers in the cyclopentane group), perform variable-temperature NMR or dynamic DFT simulations to assess conformational flexibility .
  • Experimental design : For bioactivity studies, include positive/negative controls and triplicate measurements to account for batch-to-batch variability in compound synthesis .

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